Rosmarinyl glucoside
Overview
Description
Rosmarinyl glucoside is a compound derived from rosmarinic acid, a natural polyphenol found in rosemary. It is created through glycosylation, where a glucose molecule is attached to rosmarinic acid. This modification makes rosmarinic acid more bioavailable, water-soluble, and stable in formulations. This compound is known for its antioxidant, anti-inflammatory, and photoprotective properties, making it a valuable ingredient in skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rosmarinyl glucoside involves the enzymatic glycosylation of rosmarinic acid. This process typically uses glycosyltransferase enzymes to attach a glucose molecule to the rosmarinic acid. The reaction conditions include an aqueous medium and a controlled temperature to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using biotechnological processes. These methods involve the use of microbial or plant cell cultures to produce the glycosyltransferase enzymes required for the glycosylation reaction. The process is optimized for high yield and purity, ensuring the compound’s stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Rosmarinyl glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the glucose moiety is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions and catalysts like Lewis acids.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted glucosides .
Scientific Research Applications
Rosmarinyl glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated polyphenols.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in protecting cells from oxidative stress and inflammation.
Medicine: It is explored for its potential in treating skin conditions, such as aging, inflammation, and photodamage. .
Mechanism of Action
Rosmarinyl glucoside exerts its effects through several mechanisms:
Antioxidant Activity: It captures free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: It inhibits enzymes such as collagenase and hyaluronidase, which are involved in the degradation of collagen and hyaluronic acid, respectively.
Anti-inflammatory Effects: It reduces the production of inflammatory mediators like prostaglandin E2 and nuclear factor kappa B.
Molecular Targets and Pathways:
Hyaluronidase: Inhibition of this enzyme prevents the breakdown of hyaluronic acid, maintaining skin hydration.
Collagenase (MMP9): Inhibition of this enzyme protects collagen from degradation, preserving skin firmness.
Prostaglandin E2 and Nuclear Factor Kappa B: These pathways are involved in inflammation, and their inhibition reduces inflammatory responses.
Comparison with Similar Compounds
Rosmarinic Acid: The parent compound of rosmarinyl glucoside, known for its antioxidant and anti-inflammatory properties.
Caffeic Acid: Another polyphenol with similar antioxidant properties.
Chlorogenic Acid: A polyphenol found in coffee, known for its antioxidant and anti-inflammatory effects.
Uniqueness of this compound: this compound is unique due to its enhanced stability and bioavailability compared to rosmarinic acid. The glycosylation process makes it more suitable for use in formulations, providing sustained antioxidant and anti-inflammatory effects. Its ability to inhibit specific enzymes involved in skin aging further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-5-2-12(8-15(16)28)9-17(23(33)34)35-19(29)6-3-11-1-4-13(26)14(27)7-11/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUVZAXOLYUDN-PRFRQLEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238363 | |
Record name | Rosmarinyl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910028-78-3 | |
Record name | Rosmarinyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910028783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosmarinyl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSMARINYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBK307OWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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